2-Chloro-5-cyclopropylpyrimidine
Overview
Description
2-Chloro-5-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7ClN2 and a molecular weight of 154.6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring is a chlorine atom and a cyclopropyl group .Scientific Research Applications
Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates have been synthesized using a three-component condensation reaction of 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites. This synthesis was facilitated by the use of phosphomolybdic acid in dichloromethane at room temperature, resulting in good to excellent yields with short reaction times (P. S. Reddy et al., 2014).
Enhancement of Antitumor Activity
5-Chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), has been utilized to enhance the antitumor activity of fluoropyrimidines. In vitro studies showed that CDHP significantly inhibited 5-fluorouracil (5-FU) degradation and enhanced 5-FU cytotoxicity in a concentration-dependent manner in human tumor cell lines with high basal DPD activity. The combination of fluoropyrimidine and CDHP for the treatment of tumors with high basal DPD elicited a greater antitumor effect than treatment with fluoropyrimidines alone (T. Takechi et al., 2002).
Antiretroviral Activity
2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have shown marked inhibitory activity against retrovirus replication in cell culture. Particularly, the 5-halogen-substituted derivatives exhibited pronounced antiretroviral activity comparable to that of the reference drugs adefovir and tenofovir, but without measurable toxicity at relevant concentrations. This indicates a potential for these compounds in antiretroviral therapies (D. Hocková et al., 2003).
Synthesis and Bioactivity of Thiourea Derivatives
N-(Substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, synthesized using cyclopropanecarboxylic acid for its biological activity, have shown excellent herbicidal and fungicidal activities. This highlights the potential of these compounds in agricultural applications (L. Tian et al., 2009).
Safety and Hazards
2-Chloro-5-cyclopropylpyrimidine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical advice should be sought .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Chloro-5-cyclopropylpyrimidine are not well-documented in the literature. It is known that pyrimidine derivatives can interact with various enzymes and proteins. For instance, some pyrimidine derivatives have been found to inhibit the activity of certain enzymes, such as cytochrome P450
Cellular Effects
It is known that pyrimidine derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-chloro-5-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFRIMRBHHUJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676937 | |
Record name | 2-Chloro-5-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166740-44-9 | |
Record name | 2-Chloro-5-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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